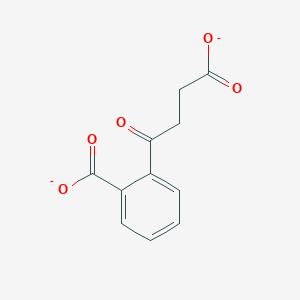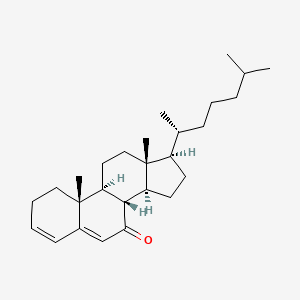
コレスタ-3,5-ジエン-7-オン
概要
説明
コレスタ-3,5-ジエン-7-オン: は、分子式 C27H42O を持つ合成ステロイド化合物です。これはコレステロールの誘導体であり、コレスタンステロイド類に属します。 この化合物は自然界には存在せず、通常は、この化合物またはその誘導体に暴露された個体で見られます .
製法
合成経路と反応条件: コレスタ-3,5-ジエン-7-オンは、コレステロールの酸化によって合成できます。 このプロセスには、コレステロールをコレスタ-3,5-ジエン-7-オンに変換するコレステロールオキシダーゼ酵素の使用が含まれます . 反応条件は通常、基質としてコレステロールを補ったコレステロール基底培地を含み、酵素活性の最適条件は 40°C と pH 7.8 です .
工業的生産方法: コレスタ-3,5-ジエン-7-オンの工業的生産には、エンテロコッカス・ヒラエ などの特定の細菌株を使用してコレステロールオキシダーゼ酵素を生産するバイオテクノロジー的手法が用いられます。 この酵素はその後、コレステロールをコレスタ-3,5-ジエン-7-オンに酸化するために使用されます .
科学的研究の応用
コレスタ-3,5-ジエン-7-オンは、次のような科学研究にいくつかの応用があります。
化学: さまざまなステロイド化合物の合成における前駆体として使用されます。
生物学: コレステロール代謝における役割と細胞プロセスへの影響について研究されています。
作用機序
コレスタ-3,5-ジエン-7-オンは、GABA A受容体の負の異種アロステリックモジュレーターとして作用します。これは、GABA A受容体の特定のサブユニットを発現する細胞におけるGABA誘発電流を減少させます。 この調節は、痛覚受容体と温覚受容体の脱分極に影響を与え、痛み知覚と熱感受性の変化につながります .
生化学分析
Biochemical Properties
Cholesta-3,5-dien-7-one is known to act as a negative allosteric modulator of GABAA receptors . This compound interacts with enzymes such as cholesterol oxidase, which catalyzes its formation from cholesterol . Additionally, it binds to liver X receptors, influencing cholesterol homeostasis by modulating cholesterol efflux and decreasing cholesterol uptake by cells . These interactions highlight the compound’s role in regulating cholesterol metabolism and its potential impact on neurological functions.
Cellular Effects
Cholesta-3,5-dien-7-one has been shown to influence various cellular processes. It modulates sphingolipid metabolism, protein prenylation, and platelet aggregation . The compound also induces apoptosis and affects cell signaling pathways by binding to liver X receptors . These effects suggest that cholesta-3,5-dien-7-one plays a crucial role in maintaining cellular homeostasis and regulating cell function.
Molecular Mechanism
At the molecular level, cholesta-3,5-dien-7-one exerts its effects through several mechanisms. It binds to GABAA receptors, reducing GABA-induced currents in cells expressing specific subunits . This interaction leads to the modulation of neuronal activity and has implications for neurological health. Additionally, the compound’s binding to liver X receptors influences gene expression related to cholesterol metabolism . These molecular interactions underscore the compound’s multifaceted role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesta-3,5-dien-7-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that cholesta-3,5-dien-7-one can maintain its activity for extended periods under optimal conditions, but its activity decreases with prolonged exposure to adverse conditions
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of cholesta-3,5-dien-7-one vary with different dosages. At low doses, the compound exhibits beneficial effects on cholesterol metabolism and cellular function . At high doses, it can induce toxic effects, including disruptions in calcium homeostasis and the formation of neutrophil extracellular traps . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
Cholesta-3,5-dien-7-one is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is formed through the oxidation of cholesterol by cholesterol oxidase . The compound also interacts with liver X receptors, modulating cholesterol efflux and uptake . These interactions influence metabolic flux and metabolite levels, underscoring the compound’s role in maintaining cholesterol homeostasis.
Transport and Distribution
Within cells and tissues, cholesta-3,5-dien-7-one is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components . Understanding these transport mechanisms is essential for elucidating the compound’s physiological roles and potential therapeutic applications.
Subcellular Localization
Cholesta-3,5-dien-7-one is localized in various subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific cellular sites, where it can exert its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Cholesta-3,5-dien-7-one can be synthesized through the oxidation of cholesterol. The process involves the use of cholesterol oxidase enzyme, which converts cholesterol into cholesta-3,5-dien-7-one . The reaction conditions typically include a cholesterol basal medium supplemented with cholesterol as the substrate, and the optimal conditions for the enzyme activity are 40°C and pH 7.8 .
Industrial Production Methods: Industrial production of cholesta-3,5-dien-7-one involves the use of biotechnological methods, where specific bacterial strains such as Enterococcus hirae are employed to produce the cholesterol oxidase enzyme. The enzyme is then used to oxidize cholesterol to cholesta-3,5-dien-7-one .
化学反応の分析
反応の種類: コレスタ-3,5-ジエン-7-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、さらに酸化されて、さまざまなオキシステロールを形成することができます。
還元: これは、還元されて、コレスタン誘導体を形成することができます。
置換: この化合物は、置換反応を起こして、さまざまな誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。
生成される主な生成物:
酸化: オキシステロールの形成。
還元: コレスタン誘導体の形成。
類似化合物との比較
類似化合物:
- コレスタ-5,7-ジエン-3-β-オール
- コレスト-5-エン-7-オン
- 5-α-コレスタン-7-オン
- コレスタ-5,7-ジエン-3-オールアセテート
- コレスタ-3,5-ジエン-3-イルアセテート
比較: コレスタ-3,5-ジエン-7-オンは、その独特の構造とGABA A受容体の負の異種アロステリックモジュレーターとしての役割によってユニークです。 他の類似化合物とは異なり、GABA誘発電流と痛覚受容体の脱分極に明確な影響を与えます .
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJJFWWNDJDNR-CZRUWHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-72-6 | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTA-3,5-DIEN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XJ9029P2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


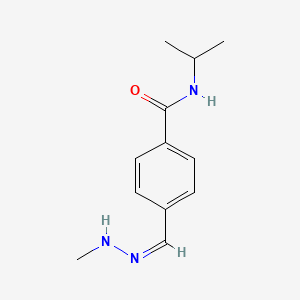
![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)
![6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid [2-[4-methyl-3-(1-piperidinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1232212.png)
![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)
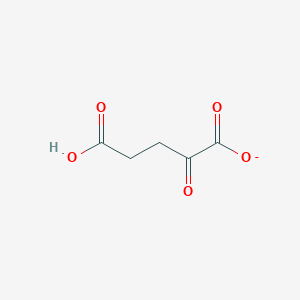
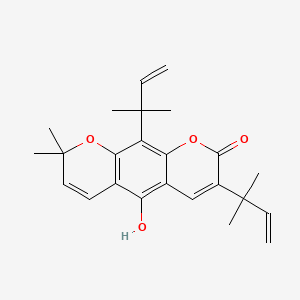
![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)
![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)
![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)

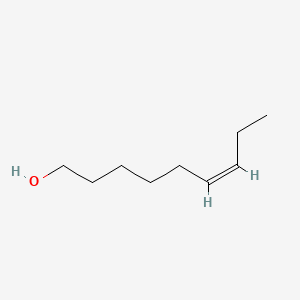
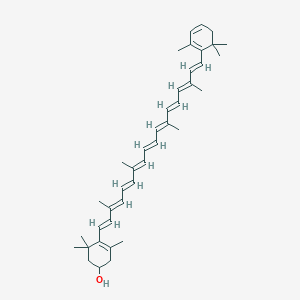
![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)
